2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. It includes an imidazo[2,1-b]thiazole ring attached to a 4-chlorophenyl group and a 4-ethoxyphenyl group via an acetamide linkage .Scientific Research Applications
Synthesis and Cytotoxic Activity
A novel series of compounds incorporating imidazo[2,1-b]thiazole scaffolds, including 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide, were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. These compounds were designed based on virtual screening and showed potential as inhibitors with cytotoxic activity against specific cancer cell lines, suggesting their relevance in cancer research and potential therapeutic application in oncology (Ding et al., 2012).
Antimicrobial and Antiviral Activities
Research on derivatives of the core structure has indicated antimicrobial and antiviral activities. For instance, derivatives have been studied for their efficacy against bacteria and viruses, showcasing the chemical's potential as a foundation for developing new antimicrobial and antiviral agents. This highlights the compound's versatility and potential in addressing various infectious diseases (Hu et al., 2008).
Synthesis of Fluorescent Probes
The compound has been utilized in the synthesis of fluorescent probes, demonstrating its application in biochemical research and potential use in the development of diagnostic tools. This application underscores the compound's utility in creating tools for biological and chemical analysis, which can facilitate research in a wide range of scientific disciplines (Shao et al., 2011).
Antibacterial Agents
Compounds synthesized from the core chemical have shown considerable antibacterial activity, indicating their potential in developing new antibacterial drugs. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the compound's importance in the search for new therapeutic agents (Divya et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
This compound acts as an agonist for the CAR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CAR, activating it . This activation leads to the translocation of CAR to the nucleus and the subsequent expression of genes, such as CYP2B6, that are under the control of CAR .
Biochemical Pathways
The activation of CAR by this compound affects the drug metabolism pathway . Specifically, it induces the expression of the CYP2B6 enzyme , which plays a crucial role in the metabolism of several clinically important drugs, including cyclophosphamide and efavirenz .
Pharmacokinetics
The compound’s ability to induce the expression of cyp2b6 suggests that it may influence its own metabolism and bioavailability, as well as that of other drugs metabolized by this enzyme .
Result of Action
The activation of CAR and the subsequent induction of CYP2B6 expression can have several effects at the molecular and cellular levels. For instance, it can enhance the metabolism and elimination of certain drugs, potentially affecting their therapeutic efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors that affect the expression or activity of CAR or CYP2B6, such as the presence of other drugs or certain disease states, could potentially influence the compound’s effects . .
Future Directions
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-2-27-18-9-7-16(8-10-18)23-20(26)11-17-13-28-21-24-19(12-25(17)21)14-3-5-15(22)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCHTKRHVPHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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